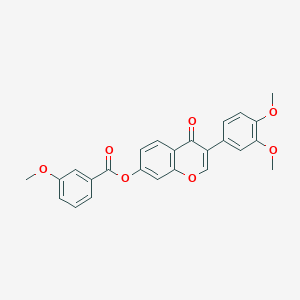

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate

描述

属性

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] 3-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20O7/c1-28-17-6-4-5-16(11-17)25(27)32-18-8-9-19-22(13-18)31-14-20(24(19)26)15-7-10-21(29-2)23(12-15)30-3/h4-14H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWBPFQTVRFPQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC=C4)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the chromenone core, followed by esterification with 3-methoxybenzoic acid. The reaction conditions often involve the use of catalysts such as acids or bases, and solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.

化学反应分析

Types of Reactions

3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced chromenone derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halides or organometallic compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halides or organometallic reagents in the presence of catalysts like palladium or copper.

Major Products Formed

科学研究应用

Anticancer Properties

Recent studies have indicated that compounds similar to 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate exhibit promising anticancer activities. For instance, derivatives of chromenone have been shown to inhibit cell proliferation in various cancer cell lines. A study noted that such compounds could induce apoptosis in MDA-MB-231 breast cancer cells, suggesting a mechanism involving the modulation of cell cycle regulators and apoptosis-related proteins .

Antiviral Activity

Research has also highlighted the antiviral potential of chromenone derivatives. For example, halogenated derivatives have demonstrated efficacy against several viruses, including hepatitis E and Chikungunya. These compounds were observed to inhibit viral replication at low concentrations, indicating their potential as therapeutic agents in virology .

Study on Cytotoxicity

In a detailed investigation, researchers synthesized and evaluated the cytotoxic effects of various chromenone derivatives, including those related to this compound. The study utilized the Cell Counting Kit-8 assay to assess cell viability after treatment with different concentrations of the compound. Results showed a dose-dependent decrease in viability for cancer cell lines treated with the compound, suggesting its potential as an anticancer agent .

Mechanistic Insights

Further mechanistic studies revealed that the compound could modulate signaling pathways associated with cancer progression. Specifically, it was found to inhibit the expression of matrix metalloproteinase 9 (MMP9), which is involved in tumor metastasis. This inhibition suggests that the compound may not only reduce tumor growth but also prevent metastasis, making it a dual-action therapeutic candidate .

Summary of Biological Activities

作用机制

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The compound’s structural analogs differ primarily in substituent type, position, and electronic properties. Key comparisons include:

Table 1: Substituent Comparison

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The target compound’s 3,4-dimethoxyphenyl group provides stronger electron-donating effects compared to 4-chlorophenyl (), which may influence reactivity in electrophilic substitution reactions .

- Solubility : Hydroxylated analogs () exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas methoxy groups in the target compound favor lipid membrane permeability .

Table 2: Physicochemical Data

*Estimated based on analogs.

生物活性

The compound 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate is a member of the chromenone derivatives, which are known for their diverse biological activities including anti-inflammatory, antioxidant, and anticancer properties. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a chromenone core with two methoxy groups on the phenyl ring and a methoxybenzoate ester. These structural characteristics enhance its solubility and biological efficacy.

| Property | Details |

|---|---|

| Molecular Formula | C24H24O5 |

| Molecular Weight | 392.44 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Functional Groups | Methoxy, benzoate |

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Chromenone Core : This is achieved through Pechmann condensation using salicylaldehyde and a diketone.

- Introduction of the 3,4-Dimethoxyphenyl Group : A Friedel-Crafts acylation reaction introduces the phenyl group.

- Formation of the Benzoate Ester : The final step involves esterification with methoxybenzoic acid.

Anticancer Activity

Research has shown that chromenone derivatives exhibit significant anticancer properties. For instance, studies indicate that similar compounds demonstrate IC50 values in the low micromolar range against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate | MCF-7 | 1.2 |

| 3-(2-hydroxyphenyl)-4-oxo-4H-chromen-7-yl acetate | HCT116 | 2.2 |

| 3-(3,4-dihydroxyphenyl)-4-oxo-4H-chromen-7-yl acetate | A549 | 5.0 |

In one study, derivatives with methoxy substitutions showed enhanced antiproliferative activity compared to their non-substituted counterparts .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays (DPPH, ABTS). Compounds with methoxy substitutions generally exhibited improved antioxidant activity compared to standard antioxidants like butylated hydroxytoluene (BHT) .

Antibacterial Activity

Some studies also report antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) for related compounds was found to be around 8 µM .

Case Studies

- In Vitro Studies : A series of experiments demonstrated that compounds structurally similar to 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate exhibited varying degrees of cytotoxicity against cancer cell lines. Notably, those with additional hydroxyl groups showed increased activity.

- Mechanistic Insights : The mechanism of action for chromenone derivatives often involves the modulation of signaling pathways related to apoptosis and cell cycle regulation. For instance, some studies suggest that these compounds induce apoptosis through the activation of caspases .

常见问题

Q. What are the standard synthetic methodologies for preparing 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions:

Chromenone Core Formation : Condensation of substituted phenols with β-ketoesters under acidic or basic conditions to form the 4-oxo-4H-chromen scaffold .

Esterification : Coupling the chromen-7-ol intermediate with 3-methoxybenzoic acid using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., dichloromethane) .

Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling temperature (40–60°C) and reaction time (12–24 hours) .

Key Analytical Validation : NMR (¹H/¹³C) confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm), while HPLC ensures purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound, and how do they address structural ambiguities?

- NMR Spectroscopy : ¹H NMR identifies methoxy groups (singlets integrating to 3H each) and aromatic protons (coupling patterns confirm substitution on the chromenone and benzoate moieties) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 460.1264 for C₂₆H₂₀O₈) and detects fragmentation patterns .

- X-ray Crystallography (if applicable): Resolves stereochemical uncertainties by determining bond angles and crystal packing, though crystallization may require slow evaporation from DMSO/EtOH mixtures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms. Validate activity using orthogonal assays (e.g., fluorometric vs. colorimetric) .

- Purity and Stereochemistry : Trace impurities (<2%) from incomplete esterification can skew results. Use preparative HPLC and chiral columns to isolate enantiomers .

- Mechanistic Studies : Employ surface plasmon resonance (SPR) to measure binding kinetics (e.g., KD values for kinase inhibition) or isothermal titration calorimetry (ITC) to assess thermodynamic profiles .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the chromenone core?

- Substituent Modulation : Replace methoxy groups with electron-withdrawing (e.g., -NO₂) or bulky groups (e.g., -CF₃) to assess effects on receptor binding .

- Scaffold Hybridization : Fuse the chromenone with heterocycles (e.g., triazoles) to enhance solubility or metabolic stability .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with targets like COX-2 or topoisomerase II, guided by crystallographic data from similar compounds .

Q. How can synthetic yields be improved while minimizing side reactions?

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings to attach aryl groups at the 3-position .

- Solvent Optimization : Use polar aprotic solvents (DMF or DMSO) to stabilize intermediates during esterification .

- Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, stoichiometry) and identify interactions affecting yield .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Purity Reassessment : Contaminants (e.g., unreacted starting materials) may alter melting points. Re-purify via gradient HPLC and compare DSC (differential scanning calorimetry) thermograms .

- Deuterated Solvent Artifacts : Ensure NMR spectra are acquired in identical solvents (e.g., CDCl₃ vs. DMSO-d₆), as solvent shifts can mislead structural assignments .

- Cross-Validation : Compare IR spectra for carbonyl stretches (~1740 cm⁻¹ for ester groups) and UV-Vis λmax values (e.g., 320 nm for chromenone π→π* transitions) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。